Ethyl 1-{[3'-(4-chlorophenyl)-5'-methyl-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidin]-1-YL]methyl}piperidine-4-carboxylate
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Overview
Description
Ethyl 1-{[3’-(4-chlorophenyl)-5’-methyl-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidin]-1-YL]methyl}piperidine-4-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of Ethyl 1-{[3’-(4-chlorophenyl)-5’-methyl-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidin]-1-YL]methyl}piperidine-4-carboxylate involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the indole ring: This can be achieved by reacting 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide.
Spiro compound formation: The indole derivative is then reacted with a thiazolidine derivative under specific conditions to form the spiro compound.
Final esterification: The resulting compound is esterified with ethyl piperidine-4-carboxylate to yield the final product.
Chemical Reactions Analysis
Ethyl 1-{[3’-(4-chlorophenyl)-5’-methyl-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidin]-1-YL]methyl}piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential anticancer, antimicrobial, and anti-inflammatory properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: It is used in studies to understand the interaction of complex organic molecules with biological systems, providing insights into drug-receptor interactions.
Mechanism of Action
The mechanism of action of Ethyl 1-{[3’-(4-chlorophenyl)-5’-methyl-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidin]-1-YL]methyl}piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Ethyl 1-{[3’-(4-chlorophenyl)-5’-methyl-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidin]-1-YL]methyl}piperidine-4-carboxylate can be compared with other similar compounds, such as:
Thiazolidine derivatives: These compounds share the thiazolidine ring and exhibit similar biological activities.
Indole derivatives: Compounds with an indole ring are known for their diverse pharmacological properties.
Piperidine derivatives: These compounds are commonly used in medicinal chemistry for their ability to interact with various biological targets.
This compound stands out due to its unique combination of functional groups, which allows for a wide range of chemical modifications and applications.
Properties
Molecular Formula |
C26H28ClN3O4S |
---|---|
Molecular Weight |
514.0 g/mol |
IUPAC Name |
ethyl 1-[[3-(4-chlorophenyl)-5-methyl-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]methyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C26H28ClN3O4S/c1-3-34-24(32)18-12-14-28(15-13-18)16-29-22-7-5-4-6-21(22)26(25(29)33)30(23(31)17(2)35-26)20-10-8-19(27)9-11-20/h4-11,17-18H,3,12-16H2,1-2H3 |
InChI Key |
IQMJXXCNCGJYAN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)C(S4)C)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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